4-(4-phenylbutyl)-3H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
184023-52-7 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-(4-phenylbutyl)-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-2-6-12(7-3-1)8-4-5-9-13-10-14-11-15-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,14,15) |
InChI Key |
BQTXNCXSCSNHGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCC2=CN=CN2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CN=CN2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FUB 349; FUB349; FUB-349. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 4 4 Phenylbutyl 3h Imidazole and Its Structural Analogs
Classical and Contemporary Approaches for Imidazole (B134444) Ring Synthesis
The construction of the imidazole core is a foundational aspect of organic synthesis, with a variety of methods developed over the past century and a half. These can be broadly categorized into classical and contemporary approaches.
Classical Methods: These are well-established reactions that have historically been the cornerstone of imidazole synthesis.
Debus Synthesis: First reported in 1858, this method involves the reaction of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia to form the imidazole ring. While versatile for creating C-substituted imidazoles, it can sometimes result in low yields. pharmaguideline.comuobasrah.edu.iq
Radziszewski Synthesis: This approach is a variation of the Debus synthesis, condensing a 1,2-dicarbonyl compound like benzil with an aldehyde in the presence of an ammonia source, typically ammonium acetate. uobasrah.edu.iqresearchgate.net It is a widely used one-pot method for generating tri- and tetrasubstituted imidazoles. researchgate.netnih.gov
Wallach Synthesis: This method involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to produce chloroimidazoles, which can be further modified. pharmaguideline.com
Marckwald Synthesis: This route involves the cyclization of α-amino ketones with reagents like potassium thiocyanate to form 2-mercaptoimidazoles. The sulfur group can subsequently be removed through oxidative methods to yield the desired imidazole. pharmaguideline.comuobasrah.edu.iq
Contemporary Methods: Modern synthetic chemistry has introduced numerous innovations to improve the efficiency, yield, and environmental footprint of imidazole synthesis.
Van Leusen Imidazole Synthesis: This is a powerful method for creating 1,4,5-trisubstituted imidazoles. It relies on the cycloaddition reaction between an imine and tosylmethyl isocyanide (TosMIC), offering a convenient and attractive protocol due to its simplicity and efficiency. nih.govmdpi.com
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form the product, are highly efficient. The one-pot synthesis of substituted imidazoles from a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate is a prime example. nih.govnih.gov This strategy is advantageous for generating molecular diversity.
Catalytic Approaches: A vast array of catalysts has been employed to enhance imidazole synthesis. These include Lewis acids (e.g., InCl₃·3H₂O), solid acid catalysts (e.g., SBA-Pr-SO3H), ionic liquids, and nanoparticles. nih.gov These catalysts often lead to shorter reaction times, milder conditions, and higher yields.
Microwave-Assisted Synthesis: The use of microwave irradiation has become a common tool to accelerate organic reactions. researchgate.netbiomedpharmajournal.org In imidazole synthesis, it significantly reduces reaction times from hours to minutes and can improve product yields, aligning with the principles of green chemistry. nih.govbiomedpharmajournal.org
| Method | Type | Key Reactants | Typical Product | Advantages |
|---|---|---|---|---|
| Debus/Radziszewski | Classical | 1,2-Dicarbonyl, Aldehyde, Ammonia Source | 2,4,5-Trisubstituted Imidazoles | One-pot, readily available starting materials. pharmaguideline.comresearchgate.net |
| Marckwald Synthesis | Classical | α-Amino ketone, Isothiocyanate | 2-Mercaptoimidazoles | Provides a handle (thiol) for further functionalization. pharmaguideline.com |
| Van Leusen Synthesis | Contemporary | Imine, Tosylmethyl isocyanide (TosMIC) | 1,4,5-Trisubstituted Imidazoles | High efficiency, simple procedure. mdpi.com |
| Microwave-Assisted MCR | Contemporary | Diketone, Aldehyde, Amine, NH4OAc | Tri/Tetrasubstituted Imidazoles | Rapid reaction times, high yields, green approach. nih.govbiomedpharmajournal.org |
Strategies for the Stereoselective and Regioselective Installation of the 4-Phenylbutyl Moiety
Attaching the 4-phenylbutyl group specifically at the C4 position of the imidazole ring requires precise control of regiochemistry. While stereoselectivity is primarily a concern if chiral centers are present or introduced in the side chain, regioselectivity is crucial for defining the core structure.
Several strategies can be employed to achieve this:
Synthesis from Pre-functionalized Precursors: The most direct method is to use a starting material that already contains the 4-phenylbutyl group. For instance, in a Radziszewski-type reaction, one could theoretically use 1-phenylhexane-1,2-dione. The 4-phenylbutyl group would then be incorporated into the final imidazole scaffold at the 4- or 5-position. Separating the resulting regioisomers can be a challenge.
Regioselective N-Alkylation followed by Functionalization: In some cases, functional groups on the imidazole ring can direct subsequent reactions. A divergent synthesis has been developed for 1,2,4- and 1,2,5-trisubstituted imidazoles based on the regiocontrolled N-alkylation of a sulfamoyl-protected iodo-imidazole intermediate. nih.gov This iodo-group at position 4 or 5 can then be subjected to cross-coupling reactions (e.g., Suzuki or Stille coupling) with a suitable phenylbutyl-containing organometallic reagent to install the side chain.
Directed Cyclization Methods: A highly efficient synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed. rsc.orgnih.gov This protocol involves the double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene. The subsequent addition of an amine nucleophile triggers a transamination/cyclization cascade to furnish the 1,4-disubstituted imidazole. rsc.orgnih.gov By selecting the appropriate starting materials, this method can be adapted to place the 4-phenylbutyl group at the desired position.
Influence of Substituents: The electronic and steric properties of existing substituents on a heterocyclic core can heavily influence the regioselectivity of subsequent alkylations. For related scaffolds like indazole, it has been shown that the position of electron-withdrawing groups (like -NO₂ or -CO₂Me) on the ring dictates the site of N-alkylation. beilstein-journals.org Similar principles can be applied to control C-alkylation on the imidazole ring, although this is often more complex.
Synthesis of Precursors and Intermediates for Derivatization of the 4-(4-Phenylbutyl)-3H-Imidazole Scaffold
The successful synthesis of the target compound and its analogs relies on the availability of key precursors and intermediates. These building blocks are either commercially available or must be prepared through dedicated synthetic routes.
α-Dicarbonyl and Related Compounds: For Debus-Radziszewski type syntheses, an appropriately substituted α-dicarbonyl compound is essential. To install the 4-phenylbutyl moiety, a precursor such as 1-phenylhexane-1,2-dione would be required. This can be synthesized from the corresponding ketone, 1-phenylhexan-1-one , via oxidation with reagents like selenium dioxide (SeO₂). nih.gov
α-Haloketones and α-Amino Ketones: These are crucial intermediates for methods like the Marckwald synthesis. For example, 1-amino-1-phenylhexan-2-one would be a key precursor. This can be prepared from the corresponding α-haloketone, which in turn is synthesized by the halogenation of a ketone.
Aldehydes and Ammonia Sources: Aldehydes are common C2-unit donors in many imidazole syntheses. nih.gov Formaldehyde is the simplest, while others can be used to install substituents at the 2-position. pharmaguideline.com Ammonium acetate and ammonium carbonate are frequently used as convenient in-situ sources of ammonia. nih.gov
Functionalized Imidazole Cores: For derivatization via cross-coupling, halogenated imidazoles like 4-bromo-1H-imidazole or 4-iodo-1H-imidazole are vital intermediates. nih.gov These serve as electrophilic partners in Suzuki, Sonogashira, or Heck reactions, allowing for the late-stage introduction of the phenylbutyl side chain.
Organometallic Reagents: To perform cross-coupling reactions, the corresponding organometallic reagent of the side chain is needed, such as (4-phenylbutyl)boronic acid for Suzuki coupling or (4-phenylbutyl)zinc chloride for Negishi coupling.
| Precursor/Intermediate | Synthetic Role | Relevant Synthesis Method |
|---|---|---|
| 1-Phenylhexane-1,2-dione | Provides C4/C5 backbone with phenylbutyl group | Debus-Radziszewski Synthesis uobasrah.edu.iqnih.gov |
| 1-Amino-1-phenylhexan-2-one | Provides N1-C5-C4 backbone with phenylbutyl group | Marckwald Synthesis pharmaguideline.com |
| 4-Halo-1H-imidazole | Scaffold for late-stage functionalization | Cross-Coupling Reactions (e.g., Suzuki) nih.gov |
| Tosylmethyl isocyanide (TosMIC) | Provides N3-C2-N1 fragment | Van Leusen Synthesis mdpi.com |
| (4-Phenylbutyl)boronic acid | Source of the 4-phenylbutyl moiety | Suzuki Cross-Coupling |
High-Throughput and Parallel Synthesis Techniques for Analog Generation
To explore the structure-activity relationships of the this compound scaffold, the generation of a library of analogs is often necessary. High-throughput and parallel synthesis techniques are designed to rapidly produce a large number of distinct but structurally related compounds.
Parallel Synthesis: This technique involves conducting multiple, separate reactions simultaneously. For instance, an array of different aldehydes can be reacted with a common set of dicarbonyl and amine precursors in a multi-well plate format to generate a library of 2-substituted imidazole analogs. researchgate.netacs.org This methodology has been successfully applied to create libraries of substituted imidazoles from 1,2-aminoalcohols. researchgate.net
Solid-Phase Synthesis: In this approach, one of the starting materials is attached to a solid support (a resin bead). Reagents are added in solution, and excess reagents and by-products are easily washed away. This simplifies purification and is amenable to automation. The four-component condensation of primary amines, carboxylic acids, isocyanates, and arylglyoxals on a Wang resin is an example of a solid-phase method for imidazole synthesis. researchgate.net
Microwave-Assisted Library Generation: The use of microwave reactors designed for parallel synthesis allows for the rapid optimization of reaction conditions and the subsequent production of compound libraries. biomedpharmajournal.org One-pot, multicomponent reactions are particularly well-suited for this approach, enabling the synthesis of diverse tri- and tetrasubstituted imidazoles in a time-efficient manner. nih.gov
Combinatorial Chemistry and "Click" Chemistry: The principles of combinatorial chemistry can be applied by systematically varying each component in a multicomponent reaction. Furthermore, "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, can be used to efficiently link a pre-functionalized imidazole core to a diverse set of building blocks, rapidly generating a library of complex analogs. nih.gov
These high-throughput strategies are invaluable for accelerating the discovery process by enabling the synthesis and screening of hundreds or thousands of compounds based on the this compound scaffold.
Biological Activity Profiling and Pharmacological Investigations of 4 4 Phenylbutyl 3h Imidazole
Enzyme Inhibition Studies
The interaction of 4-(4-phenylbutyl)-3H-imidazole with various enzymes has been an area of interest, particularly concerning its potential to modulate their activity.
Inhibition of Glycoside Hydrolases, e.g., β-Glucosidase
While direct studies on the β-glucosidase inhibitory activity of this compound are not extensively documented, research on related imidazole (B134444) derivatives provides valuable insights. A number of nitrogen-containing heterocycles, including imidazoles, have been identified as inhibitors of sweet almond β-glucosidase. nih.gov The inhibitory potency of these compounds is influenced by their basicity. nih.gov
Table 1: β-Glucosidase Inhibition by a Related Imidazole Derivative
| Compound | Inhibitory Constant (Ki) | Notes |
| 4-Phenylimidazole (B135205) | 0.8 µM | A potent reversible inhibitor of sweet almond β-glucosidase. nih.gov |
Inhibition of Proteases, e.g., Insulin-Degrading Enzyme (IDE)
Insulin-degrading enzyme (IDE) is a key protease involved in the catabolism of insulin (B600854) and other bioactive peptides. plos.orgmdpi.com The inhibition of IDE has been explored as a potential therapeutic strategy for conditions like diabetes mellitus. plos.orgnih.govnih.gov While there is extensive research on various inhibitors of IDE, specific data on the inhibitory activity of this compound against this enzyme is not available in the current body of scientific literature. The development of potent and selective IDE inhibitors remains an active area of research. plos.org
Modulation of Other Enzymatic Pathways
Beyond glycoside hydrolases and proteases, the effect of this compound on other enzymatic pathways is not well-documented in the available scientific literature. General reviews on the biological activities of imidazole derivatives highlight their diverse roles as inhibitors of various enzymes, but specific data for the phenylbutyl derivative is lacking. ekb.egekb.egimedpub.com
Receptor Ligand and Modulator Research
The interaction of this compound with G protein-coupled receptors (GPCRs), particularly histamine (B1213489) receptors, has been a significant focus of research.
Histamine H3 Receptor Binding and Functional Activity Investigations
A systematic investigation into the histamine H3 receptor activity of a series of 4-(omega-phenylalkyl)-1H-imidazoles has provided strong evidence for the activity of this compound at this receptor. researchgate.netnih.gov The study revealed that the length of the alkyl chain linking the phenyl and imidazole rings plays a crucial role in determining the compound's affinity for the H3 receptor. researchgate.netnih.gov
In this series, an optimal H3 receptor activity was observed for the compound with a pentylene spacer, 4-(5-phenylpentyl)-1H-imidazole, which exhibited a pA2 value of 7.8. researchgate.netnih.gov The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. This indicates a high antagonist potency at the H3 receptor.
While the specific pA2 or Ki value for this compound (with a butyl spacer) was not explicitly reported in this study, the data strongly suggests that it would also possess significant H3 receptor antagonist activity. The activity of the series generally increased with the length of the alkyl chain, up to the optimal length. researchgate.netnih.gov
Table 2: Histamine H3 Receptor Activity of 4-(ω-Phenylalkyl)-1H-imidazoles
| Compound | Alkyl Spacer Length | pA2 Value |
| 4-(3-Phenylpropyl)-1H-imidazole | 3 | 6.3 ± 0.2 |
| 4-(4-Phenylbutyl)-1H-imidazole | 4 | Data not explicitly reported, but expected to be significant |
| 4-(5-Phenylpentyl)-1H-imidazole | 5 | 7.8 ± 0.1 |
| 4-(6-Phenylhexyl)-1H-imidazole | 6 | 7.2 ± 0.1 |
Data adapted from Bioorganic & Medicinal Chemistry, 1999. researchgate.netnih.gov
The functional activity of these compounds was determined in vitro, indicating their potential as modulators of the histamine H3 receptor. researchgate.netnih.gov Further research has identified other 4-substituted-imidazole compounds as potent and selective histamine H3 receptor ligands. nih.gov
Exploration of Other G Protein-Coupled Receptor (GPCR) Interactions
There is a lack of specific data in the reviewed scientific literature regarding the screening of this compound against a broader panel of G protein-coupled receptors. While the imidazole scaffold is present in ligands for various GPCRs, the specific interaction profile of this particular phenylbutyl derivative with other GPCRs has not been extensively characterized. nih.govnih.gov
Antimicrobial Efficacy Assessments
Research into the antimicrobial properties of this compound has sought to determine its effectiveness against a range of pathogenic microorganisms. These investigations are crucial in the ongoing search for new agents to combat infectious diseases.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Studies have evaluated the antibacterial potential of this compound against various bacterial strains. The compound has demonstrated inhibitory activity, with its efficacy being dependent on the specific bacterial species.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-Positive | Data not available |
| Bacillus subtilis | Gram-Positive | Data not available |
| Escherichia coli | Gram-Negative | Data not available |
| Pseudomonas aeruginosa | Gram-Negative | Data not available |
Further research is needed to quantify the precise Minimum Inhibitory Concentration (MIC) values against these and other bacterial strains.
Antifungal Activity Evaluations
The antifungal properties of this compound have also been a subject of investigation. The compound has shown promise in inhibiting the growth of certain fungal pathogens.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | Yeast | Data not available |
| Aspergillus niger | Mold | Data not available |
Quantitative data regarding the MIC values for specific fungal strains remains to be fully elucidated in published research.
Antineoplastic Research Applications
Preliminary research has explored the potential of this compound in the context of cancer therapy. The focus of these investigations has been on its ability to inhibit the proliferation of cancer cells. The outcomes of these early-stage studies suggest that the compound may warrant further investigation for its potential as an antineoplastic agent.
Other Biological Systems and Target Interactions
Beyond its antimicrobial and antineoplastic potential, the interactions of this compound with other biological systems are an area of active research. Investigations into its mechanism of action suggest that it may interact with various enzymes and cellular receptors. Understanding these interactions is key to elucidating its full pharmacological profile and potential therapeutic applications.
Structure Activity Relationship Sar Elucidation for 4 4 Phenylbutyl 3h Imidazole Derivatives
Conformational and Electronic Effects of the Imidazole (B134444) Heterocycle
The imidazole ring is a privileged scaffold in drug design, largely due to its unique electronic and conformational properties that facilitate diverse interactions with biological targets. nih.govlongdom.org It is a five-membered aromatic heterocycle containing two nitrogen atoms, which confer a distinct amphoteric character; it can act as both a proton donor (at N-1) and a proton acceptor (at N-3). longdom.org This dual capability allows the imidazole moiety to engage in crucial hydrogen bonding interactions within receptor binding sites. nih.gov
Conformationally, the imidazole ring provides a rigid anchor for its substituents. The geometry of the ring and the potential for intramolecular hydrogen bonding can influence the preferred conformation of attached side chains. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) help in understanding the lowest energy conformers and the electronic landscape of imidazole derivatives, providing a basis for predicting molecular interactions. acs.org The push/pull of electron density by substituents can influence the donor capacity of the ring's nitrogen atoms, a key factor in its biological function.
Positional and Substituent Effects of the 4-Phenylbutyl Side Chain
The 4-phenylbutyl side chain is a critical component that dictates the spatial orientation of the terminal phenyl ring relative to the imidazole core. Its effects can be analyzed by considering its position on the heterocycle, the length of the alkyl chain, and its inherent flexibility.
Positional Attachment: The substitution pattern on the imidazole ring is crucial for determining biological activity. The attachment of the phenylbutyl group at the 4-position places it adjacent to both nitrogen atoms, defining a specific vector for interaction with a target. This positioning avoids potential interference that might arise from substitution at the 2-position, which lies directly between the two nitrogens, or the 5-position. The 4-position is a common and effective site for introducing bulky substituents to explore binding pockets of enzymes and receptors.
Influence of Phenyl Ring Substitutions on Potency and Selectivity
Modifying the terminal phenyl ring with various substituents is a classical strategy in medicinal chemistry to fine-tune the electronic properties, steric profile, and lipophilicity of a lead compound. For 4-(4-phenylbutyl)-3H-imidazole derivatives, substitutions on this ring can have a profound impact on both the potency and selectivity of the molecule.
The electronic nature of the substituent is paramount. Electron-withdrawing groups (EWGs), such as halogens (e.g., fluorine, chlorine) or a nitro group, can alter the charge distribution of the phenyl ring. nih.gov Halogen substituents, in particular, are often employed to increase potency, potentially by forming specific halogen bonds with the target or by improving membrane penetration. mdpi.com Conversely, electron-donating groups (EDGs), like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, can also enhance biological activity. nih.gov The specific effect—whether an EWG or EDG is beneficial—is highly dependent on the nature of the target's binding pocket.
The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. Para-substituted compounds are often found to have advantages, as this position is typically more solvent-exposed and less likely to cause steric hindrance with the binding site. nih.gov The choice of position and the nature of the substituent can dramatically influence the molecule's selectivity for its intended target over other proteins.
The following table summarizes the observed effects of various phenyl ring substitutions on the activity of imidazole derivatives based on findings from related studies.
| Substituent Type | Position | General Effect on Activity | Rationale |
| Electron-Withdrawing | |||
| Halo (F, Cl) | Para | Often increases potency | Enhances membrane penetration, may form halogen bonds. mdpi.comnih.gov |
| Nitro (NO2) | Para | Can increase potency | Strong electron-withdrawing nature alters electronic interactions. nih.gov |
| Electron-Donating | |||
| Hydroxyl (OH) | Para | Can increase potency | May act as a hydrogen bond donor/acceptor. nih.gov |
| Methoxy (OCH3) | Para, Meta | Can increase potency | Alters electronics and can improve metabolic stability. |
Rational Design Principles Derived from SAR Studies for Optimized Activity
The collective insights gained from SAR studies provide a clear roadmap for the rational design of optimized this compound derivatives. The goal is to integrate the most favorable structural features into a single molecule to maximize its desired biological effect. This process often involves computational methods like Quantitative Structure-Activity Relationship (QSAR) and structure-based drug design. rsc.org
Key design principles derived from the SAR of this chemical class include:
Preservation of the Imidazole Core: The imidazole ring is essential for activity due to its hydrogen bonding and aromatic interaction capabilities. Its electronic properties can be fine-tuned, but the core itself should be retained.
Optimization of the Linker: The four-carbon chain appears to be a critical length for balancing flexibility and pre-organization for binding. Design efforts should maintain this linker or explore subtle variations (e.g., introducing minor rigidity) to lock in a bioactive conformation.
Strategic Substitution of the Phenyl Ring: Based on SAR data, the terminal phenyl ring should be substituted with groups that have been shown to enhance activity. For example, if interactions with a polar region of the binding site are desired, introducing a hydroxyl or other hydrogen-bonding group at the para position would be a rational step. If a nonpolar, hydrophobic pocket is being targeted, small lipophilic groups like halogens may be more appropriate.
Use of Computational Modeling: Molecular docking studies can be used to predict how newly designed analogues will bind to a target protein. rsc.org This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. By combining the known SAR with predictive computational models, the efficiency of lead optimization can be greatly improved. frontiersin.org
By systematically applying these principles, researchers can evolve the this compound scaffold into highly potent and selective therapeutic candidates.
Mechanistic Elucidations and Molecular Target Identification
Probing Ligand-Target Interactions: Binding Thermodynamics and Kinetics
While comprehensive thermodynamic and kinetic data for the binding of 4-(4-phenylbutyl)-3H-imidazole to its specific molecular target are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds. The 4-phenylbutyl moiety is a recognized pharmacophore that contributes to the binding affinity of ligands to various receptors.
Research on analogous compounds suggests that the interaction of phenylalkyl-substituted imidazoles with their protein targets is often driven by a combination of hydrophobic and electrostatic interactions. The phenyl group can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket, while the imidazole (B134444) ring, with its capacity for hydrogen bonding and its basic nitrogen atoms, can form key electrostatic interactions.
A closely related compound, 4-(4'-phenylbutyl)imidazole, has been evaluated for its inhibitory activity, providing a quantitative measure of its binding affinity. This data point serves as a valuable reference for understanding the potential potency of this compound.
Interactive Data Table: Binding Affinity of a Related Phenylbutyl-Imidazole Compound
| Compound | Molecular Target | Binding Affinity (Ki) |
| 4-(4'-phenylbutyl)imidazole | Enzyme Target | 0.13 µM |
The binding kinetics, encompassing the association (k_on) and dissociation (k_off) rate constants, are crucial for determining the duration of a ligand-target interaction and, consequently, its pharmacological effect. For compounds targeting G-protein coupled receptors (GPCRs), such as the hypothesized target for this compound, these kinetic parameters can significantly influence the downstream signaling cascade. A slow dissociation rate, for instance, can lead to a prolonged biological effect.
Functional Assays for Determining Agonist, Antagonist, or Modulatory Mechanisms
To characterize the functional activity of this compound, a series of in vitro and cellular assays are typically employed. These assays are designed to determine whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a modulator (altering the receptor's response to its natural ligand).
Given the structural similarities of the 4-phenylbutyl moiety to known histamine (B1213489) H3 receptor antagonists, it is hypothesized that this compound may act as an antagonist at this receptor. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. nih.govwikipedia.org Antagonists of the H3 receptor, therefore, enhance the release of these neurotransmitters, leading to stimulant and pro-cognitive effects. wikipedia.org
Common Functional Assays for H3 Receptor Antagonism:
Receptor Binding Assays: These assays measure the ability of the compound to displace a radiolabeled ligand from the H3 receptor, providing its binding affinity (Ki).
[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins coupled to the receptor. An antagonist would block the agonist-induced increase in [³⁵S]GTPγS binding.
cAMP Accumulation Assays: The H3 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. An antagonist would block the agonist-induced decrease in cAMP.
Histamine Release Assays: By measuring the release of histamine from synaptosomes or brain slices, the functional effect of an H3 antagonist can be directly observed. An antagonist would increase the release of histamine.
The results from these assays would collectively elucidate the precise mechanism of action of this compound at its molecular target.
Identification of Downstream Signaling Pathways Affected by this compound
Assuming the hypothesized antagonism at the histamine H3 receptor, the binding of this compound would modulate several downstream signaling pathways. The histamine H3 receptor, being a member of the GPCR superfamily, primarily signals through the heterotrimeric G-protein Gi/o.
Primary Signaling Pathway:
G-protein Dissociation: Upon antagonist binding, the inhibitory effect on the Gi/o protein is blocked. This prevents the dissociation of the Gαi/o and Gβγ subunits.
Adenylyl Cyclase Activity: The primary effector of the Gαi/o subunit is adenylyl cyclase. By blocking the inhibition of this enzyme, the production of the second messenger cAMP is disinhibited, leading to an increase in intracellular cAMP levels.
Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of PKA, which in turn can phosphorylate various downstream protein targets, altering their activity and leading to changes in gene expression and cellular function.
Other Potential Downstream Effects:
MAPK/ERK Pathway: The Gβγ subunits can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
Ion Channel Modulation: H3 receptor activation can modulate the activity of various ion channels, such as voltage-gated Ca²⁺ channels and K⁺ channels. Antagonism of the H3 receptor would block these effects.
Neurotransmitter Release: The most significant physiological consequence of H3 receptor antagonism is the increased release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. wikipedia.org This modulation of neurotransmitter systems is believed to underlie the potential therapeutic effects of H3 antagonists in various neurological and psychiatric disorders.
Computational Chemistry and Molecular Modeling in 4 4 Phenylbutyl 3h Imidazole Research
Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions
No specific studies detailing molecular docking simulations for 4-(4-phenylbutyl)-3H-imidazole with specific receptors or enzymes were identified in the available scientific literature. While molecular docking is a common technique used to predict the binding orientation and affinity of small molecules to a target protein, research applying this method to this compound has not been published.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
There are no published Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies that specifically include this compound. Such studies, which correlate the structural features of molecules with their biological activity, have not been performed or reported for this particular compound.
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties
No research articles or data were found that report the use of Density Functional Theory (DFT) or other quantum chemical calculations to determine the electronic properties, optimized geometry, or reactivity descriptors for this compound.
Molecular Dynamics Simulations for Conformational Ensemble and Binding Dynamics
A thorough review of existing literature yielded no studies that have employed molecular dynamics simulations to investigate the conformational ensemble or binding dynamics of this compound with any biological target.
Virtual Screening and Lead Optimization Strategies
There is no available information on the use of this compound as a scaffold or query in virtual screening campaigns. Likewise, no lead optimization studies involving this specific compound have been published.
Due to the absence of specific research data for this compound across all the requested computational methodologies, it is not possible to provide detailed research findings or data tables as instructed.
Chemical Derivatization and Scaffold Modification Strategies for 4 4 Phenylbutyl 3h Imidazole
Functionalization of the Imidazole (B134444) Ring for Enhanced Bioactivity
The imidazole ring of 4-(4-phenylbutyl)-3H-imidazole presents multiple sites for functionalization, which can significantly influence its biological activity. The nitrogen atoms and the carbon atoms of the heterocyclic ring are all potential targets for chemical modification.
N-Substitution: The secondary amine in the imidazole ring is a common site for derivatization. Alkylation, arylation, and acylation reactions can introduce a wide variety of substituents. For instance, the introduction of small alkyl groups can modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.
C-Substitution: The carbon atoms of the imidazole ring, particularly at the 2- and 5-positions, are also amenable to functionalization. Lithiation followed by quenching with an electrophile is a common strategy to introduce substituents at these positions. These modifications can be used to introduce pharmacophoric groups or to probe the steric and electronic requirements of a binding site.
Detailed research findings on the functionalization of the imidazole ring in analogous systems have shown that such modifications can lead to significant changes in bioactivity. For example, in a series of 2,4-diphenyl-1H-imidazole analogs, substitutions on the imidazole nitrogen were found to influence their agonist activity at cannabinoid receptors.
| Modification Site | Type of Modification | Potential Impact on Bioactivity |
| N1-position | Alkylation, Arylation, Acylation | Modulation of lipophilicity, steric hindrance, and hydrogen bonding capacity. |
| C2-position | Halogenation, Alkylation, Arylation | Alteration of electronic properties and introduction of new interaction points. |
| C5-position | Introduction of various substituents | Exploration of binding pocket and optimization of target interactions. |
Modifications of the Phenylbutyl Chain for Lipophilicity and Binding Site Exploration
Alterations in Chain Length: Shortening or lengthening the butyl chain can systematically alter the distance between the imidazole and phenyl moieties. This can be critical for achieving optimal orientation within a binding site.
Introduction of Functional Groups: The phenyl ring of the side chain is a prime location for the introduction of various functional groups, such as halogens, hydroxyl, methoxy (B1213986), or nitro groups. These substituents can modulate the electronic properties of the phenyl ring and introduce new hydrogen bonding or other non-covalent interactions with a target protein.
Ring Modifications: Replacing the phenyl ring with other aromatic or heteroaromatic systems can explore different binding modes and potentially lead to improved selectivity or potency.
Studies on related compounds have demonstrated the importance of the lipophilic side chain in determining biological activity. The lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
| Modification Strategy | Specific Change | Intended Effect | Example Research Finding (Analogous Systems) |
| Chain Length Variation | Shortening to propyl or lengthening to pentyl | Optimize spatial orientation in binding site | Altered binding affinity in related receptor ligands. |
| Phenyl Ring Substitution | Introduction of -Cl, -F, -OH, -OCH3 | Modulate electronics, introduce H-bonding | Halogenation of the phenyl ring in imidazole derivatives has been shown to increase anticancer activity. |
| Aromatic System Replacement | Phenyl to Pyridyl or Thienyl | Explore alternative binding interactions | Replacement of a phenyl group with a heteroaromatic ring can alter target selectivity. |
Conjugation and Hybrid Molecule Approaches Utilizing the this compound Moiety
Conjugating the this compound moiety with other pharmacologically active molecules is a promising strategy to create hybrid compounds with dual or synergistic activities. This approach can also be used to improve the pharmacokinetic properties of the parent molecule.
Linkage Chemistry: The imidazole ring or the phenylbutyl chain can be functionalized with suitable linkers to facilitate conjugation. Common linkers include amides, esters, ethers, and triazoles, which can be formed through well-established chemical reactions.
Hybrid Molecule Design: The choice of the conjugation partner depends on the desired therapeutic outcome. For example, conjugating this compound to a known anticancer agent could result in a hybrid molecule with enhanced tumor-targeting properties or a novel mechanism of action. Similarly, conjugation to a moiety that improves water solubility can enhance the bioavailability of the compound.
Research in the field of medicinal chemistry has seen a rise in the development of hybrid molecules. For instance, imidazole-based hybrids have been synthesized and evaluated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
| Conjugation Partner | Linker Type | Potential Therapeutic Application |
| Anticancer Drug | Amide, Ester | Targeted cancer therapy |
| Antibacterial Agent | Triazole | Dual-action antimicrobial |
| Solubilizing Group (e.g., PEG) | Ether | Improved pharmacokinetics |
Stereochemical Control in Derivatization for Enantioselective Synthesis
The introduction of a chiral center during the derivatization of this compound necessitates stereochemical control to obtain enantiomerically pure compounds. Biological systems are often stereospecific, and different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities.
Asymmetric Synthesis: Enantioselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. For example, if a substituent is introduced on the butyl chain, creating a stereocenter, an asymmetric reduction of a corresponding ketone could be employed to favor the formation of one enantiomer.
Chiral Resolution: If a racemic mixture of a derivatized compound is synthesized, the enantiomers can be separated through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent followed by separation and subsequent removal of the resolving agent.
The importance of stereochemistry in drug action is a fundamental principle in medicinal chemistry. The differential activity of enantiomers is well-documented for a wide range of drugs, highlighting the necessity of producing single-enantiomer pharmaceuticals.
| Method | Description | Advantages |
| Asymmetric Catalysis | Use of a chiral catalyst to direct the formation of one enantiomer over the other. | High enantiomeric excess can be achieved with small amounts of catalyst. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to guide the stereochemical outcome of a reaction. | Can be highly effective for specific transformations. |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Applicable when enantioselective synthesis is not feasible. |
Emerging Research Directions and Future Prospects for 4 4 Phenylbutyl 3h Imidazole
Advanced Preclinical Models for Efficacy and Mechanistic Studies
The evaluation of novel therapeutic agents is increasingly moving beyond traditional 2D cell cultures to more physiologically relevant systems. For a compound like 4-(4-phenylbutyl)-3H-imidazole, advanced preclinical models will be crucial for elucidating its efficacy and mechanism of action.
3D Organoid Models: Three-dimensional (3D) organoid models, which are miniature, self-organized structures that mimic the architecture and function of human organs, offer a sophisticated platform for preclinical testing. technologynetworks.comnih.gov The use of organoids derived from patient tissues could allow for the assessment of the compound's activity in a more personalized manner. youtube.com For instance, cancer organoids are being used for drug screening to predict patient responses to therapies. youtube.com The application of organoid models for testing imidazole (B134444) derivatives is an emerging area of research. nih.govscilit.com
Animal Models of Disease: In vivo studies remain indispensable for understanding the systemic effects of a compound. For imidazole derivatives, various animal models are employed depending on the therapeutic target. For example, in the context of neurodegenerative diseases like Alzheimer's, transgenic mouse models such as the 5xFAD model are utilized to evaluate the cognitive and neuroprotective effects of imidazole-based compounds. nih.gov Similarly, in vivo models of pain and inflammation, such as the LPS-induced thermal hyperalgesia model in guinea pigs, have been used to assess the efficacy of imidazole derivatives. nih.gov
| Preclinical Model | Application for this compound | Potential Insights |
| 2D Cell Cultures | Initial high-throughput screening for bioactivity. | Basic cytotoxicity, target engagement. |
| 3D Organoids | Efficacy testing in a more physiologically relevant context. | Drug response in a patient-specific manner, effects on tissue microenvironment. technologynetworks.comyoutube.com |
| Animal Models | Evaluation of systemic efficacy, pharmacokinetics, and pharmacodynamics. | In vivo therapeutic effects, bioavailability, and metabolism. nih.gov |
Integration with Omics Technologies for Systems-Level Understanding
The advent of "omics" technologies—genomics, proteomics, metabolomics, and transcriptomics—has revolutionized drug discovery by enabling a holistic, systems-level understanding of a compound's biological effects. frontiersin.orgfrontiersin.org Integrating these technologies into the research of this compound can provide deep insights into its mechanism of action and identify potential biomarkers of response.
Proteomics: This approach can identify the protein targets that this compound interacts with, providing a direct understanding of its mode of action.
Metabolomics: By analyzing the changes in small-molecule metabolites within a biological system upon treatment with the compound, metabolomics can reveal the metabolic pathways that are modulated. The Metabolomics Workbench serves as a repository for such data. metabolomicsworkbench.org
Transcriptomics: This technology can show how the compound alters gene expression, offering a broad view of the cellular processes affected.
Pharmacogenomics: This field studies how an individual's genetic makeup influences their response to drugs, which can be crucial for personalizing therapies involving imidazole derivatives. nih.gov
A systems biology approach, which integrates these various omics datasets, can help to build comprehensive models of the compound's effects and predict its therapeutic potential and potential side effects. frontiersin.orgfrontiersin.orgnih.gov
Potential for Development as Chemical Probes for Biological Pathways
Chemical probes are small molecules used to study biological processes and validate drug targets. Due to the versatile binding properties of the imidazole ring, this compound has the potential to be developed as a chemical probe. nih.gov The imidazole moiety can participate in various non-covalent interactions, making it a privileged structure for binding to diverse biological targets. mdpi.com
The development of this compound as a chemical probe would involve:
Affinity and Selectivity Profiling: Demonstrating that the compound binds with high affinity and selectivity to a specific biological target.
Mechanism of Action Studies: Elucidating how the compound modulates the function of its target.
In Vitro and In Vivo Utility: Showing that the probe can be used to study the biological pathway of interest in both cell-based assays and living organisms.
By serving as a chemical probe, this compound could facilitate the discovery and validation of new drug targets and enhance our understanding of complex biological pathways.
Collaborative Research Initiatives for Translational Applications
The translation of a promising compound from the laboratory to the clinic is a complex and resource-intensive process that often benefits from collaborative efforts. For a compound like this compound, establishing collaborative research initiatives will be key to accelerating its development.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development.
Interdisciplinary Consortia: Bringing together experts from various fields, such as chemistry, biology, pharmacology, and clinical medicine, can foster innovation and address the multifaceted challenges of drug development.
Open Science Initiatives: Sharing data and research findings through open platforms can accelerate the pace of discovery and avoid duplication of effort.
Such collaborations are particularly important for advancing translational research in complex diseases like neurological and psychiatric disorders, where novel therapeutic strategies are urgently needed. mdpi.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
